molecular formula C9H6FN2NaO2 B2358361 Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197052-77-8

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2358361
CAS RN: 2197052-77-8
M. Wt: 216.147
InChI Key: SBZWONMDVRAKSX-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C9H6FN2NaO2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, such as this compound, often starts from the use of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .


Molecular Structure Analysis

Imidazole, the core structure of this compound, was first synthesized by Heinrich Debus in 1858 . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The diverse substitutions at the benzimidazole core gave rise to its antihelmintic, antifungal, antitumor, and antiviral activities .


Physical And Chemical Properties Analysis

This compound is a solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Studies

  • Crystal and Molecular Structures : The crystal and molecular structures of related compounds are often studied for their potential applications in pharmaceuticals. For instance, Richter et al. (2023) investigated the structure of a similar compound obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

  • One-pot Synthesis and Structural Optimization : Kumar et al. (2020) described the one-pot synthesis of a novel compound using sodium dithionite as a reductive cyclizing agent, highlighting its crystallization and molecular structure (Kumar et al., 2020).

Potential Anticancer Activity

  • Anticancer Screening : Some derivatives have shown promise in anticancer screening. For example, a study by Jagadeesha et al. (2023) on a similar compound revealed potent antileukemic activity (Jagadeesha et al., 2023).

  • Antibacterial and Antitubercular Activities : Compounds like these have been explored for their antimicrobial properties. Shruthi et al. (2016) synthesized novel hybrid molecules showing potent antimicrobial and anti-tubercular activities (Shruthi et al., 2016).

Inhibitory Potencies and Medicinal Applications

  • Inhibition of Enzymes : These compounds have been studied for their inhibitory effects on various enzymes. For example, a study by Chen et al. (1990) on quinoline carboxylic acids identified critical regions for the inhibition of dihydroorotate dehydrogenase (Chen et al., 1990).

  • Novel Tailored Salts for Battery Applications : Plewa-Marczewska et al. (2014) described the synthesis of sodium salts with imidazole fluorine derivatives for use in sodium electrolytes in batteries (Plewa-Marczewska et al., 2014).

Chemosensors and Molecular Probes

  • Selective Detection of Metal Ions : Kumar et al. (2012) discussed the development of a benzimidazole-based optical probe for selective detection of various metal ions (Kumar et al., 2012).

properties

IUPAC Name

sodium;4-fluoro-1-methylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.Na/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWONMDVRAKSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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